Home > Products > Screening Compounds P38771 > HCGRP-(8-37) acetate
HCGRP-(8-37) acetate -

HCGRP-(8-37) acetate

Catalog Number: EVT-13522745
CAS Number:
Molecular Formula: C141H234N44O40
Molecular Weight: 3185.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HCGRP-(8-37) acetate is a peptide derived from the calcitonin gene-related peptide, specifically designed as an antagonist to inhibit the activity of calcitonin gene-related peptide. This peptide plays a significant role in various physiological processes, particularly in the modulation of pain and vasodilation. The peptide is particularly noted for its potential applications in treating migraine and other conditions associated with excessive calcitonin gene-related peptide activity.

Source

HCGRP-(8-37) acetate is synthesized from the calcitonin gene-related peptide, which is produced through alternative RNA processing of the calcitonin gene. Calcitonin gene-related peptide exists in two isoforms, alpha and beta, both of which are synthesized from distinct genes on chromosome 11 in humans. The alpha isoform is predominantly found in the central and peripheral nervous systems, while the beta isoform is mainly present in the enteric nervous system .

Classification

HCGRP-(8-37) acetate is classified as a neuropeptide antagonist. It specifically targets the calcitonin receptor-like receptor complex, which is essential for the biological activity of calcitonin gene-related peptide. This classification places it within a broader category of peptides that modulate neurotransmission and vascular functions .

Synthesis Analysis

Methods

The synthesis of HCGRP-(8-37) acetate typically employs solid-phase peptide synthesis techniques. The most common method involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a growing peptide chain anchored to a resin. Automated synthesizers facilitate this process, allowing for precise control over reaction conditions.

Technical Details

  1. Solid-Phase Synthesis: The process begins with a resin that has an amine functional group to which the first amino acid is attached. Subsequent amino acids are added using coupling agents such as DIC (diisopropylcarbodiimide) and Oxyma Pure.
  2. Deprotection: After each coupling step, the Fmoc protecting group is removed using piperidine in dimethylformamide.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a cocktail of trifluoroacetic acid, triisopropylsilane, and water. This step releases the peptide while preserving its amide form at the C-terminus.
  4. Purification: The crude product undergoes purification via high-performance liquid chromatography to isolate the desired peptide from by-products and unreacted materials .
Molecular Structure Analysis

Structure

HCGRP-(8-37) acetate consists of 30 amino acids with a specific sequence that contributes to its antagonistic properties against calcitonin gene-related peptide receptors. The molecular weight of this peptide is approximately 3125.6 g/mol.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving HCGRP-(8-37) acetate occurs upon binding to calcitonin gene-related peptide receptors, where it competes with endogenous calcitonin gene-related peptide. This competitive inhibition alters downstream signaling pathways associated with pain perception and vascular regulation.

Technical Details

  1. Binding Affinity: Binding studies have demonstrated that HCGRP-(8-37) exhibits high affinity for calcitonin gene-related peptide receptors, with IC50 values often in the nanomolar range.
  2. Saturation Binding Studies: These studies help quantify the maximum binding capacity and affinity of HCGRP-(8-37) for its target receptors, providing insight into its efficacy as an antagonist .
Mechanism of Action

Process

HCGRP-(8-37) acetate functions by competitively inhibiting calcitonin gene-related peptide from binding to its receptors. This blockade prevents the activation of pathways that lead to vasodilation and pain signaling.

Data

  1. Receptor Interaction: Studies indicate that residues within HCGRP-(8-37) are critical for high-affinity binding to the receptor complex.
  2. Physiological Impact: By inhibiting calcitonin gene-related peptide activity, HCGRP-(8-37) can potentially reduce migraine attacks and other pain syndromes associated with excessive vasodilation .
Physical and Chemical Properties Analysis

Physical Properties

HCGRP-(8-37) acetate typically appears as a white to off-white powder when lyophilized. It is stable under appropriate storage conditions (usually at -20 °C).

Chemical Properties

  1. Solubility: The compound is soluble in aqueous solutions at physiological pH but may require specific formulations for enhanced stability.
  2. Stability: The stability of HCGRP-(8-37) can be influenced by factors such as temperature, pH, and presence of proteolytic enzymes .
Applications

HCGRP-(8-37) acetate has several scientific applications:

  1. Research Tool: It serves as a molecular tool for studying calcitonin gene-related peptide signaling pathways in various biological systems.
  2. Therapeutic Development: Due to its antagonistic properties, it is being investigated for potential use in treating migraine headaches and other conditions related to vasodilation and pain management.
  3. Biochemical Studies: It aids in understanding receptor-ligand interactions within neuropeptide signaling networks .
Introduction to CGRP and Its Receptor System

Calcitonin Gene-Related Peptide (CGRP) in Neurovascular Physiology

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide encoded by the CALCA gene on chromosome 11. It exists as two isoforms (α and β) with >90% sequence homology, though α-CGRP predominates in the central and peripheral nervous systems [1] [5]. CGRP is synthesized in sensory neurons of the dorsal root and trigeminal ganglia, stored in dense-core vesicles, and released upon depolarization or activation of transient receptor potential (TRP) channels like TRPV1 and TRPA1 [1] [3] [5]. Its release is calcium-dependent and mediated by SNARE proteins, with stimuli including noxious heat, inflammation, and endogenous ligands (e.g., anandamide) [1] [5].

CGRP is the most potent microvascular vasodilator identified, acting at femtomolar concentrations. Its vasodilatory effects are 10–100 times stronger than prostaglandins, acetylcholine, or substance P [1] [5] [10]. This activity arises from:

  • Direct smooth muscle relaxation: Via cAMP/protein kinase A (PKA) pathways [1].
  • Endothelial modulation: Indirectly through nitric oxide (NO) release [9].
  • Neurogenic inflammation: Mediating plasma extravasation and mast cell degranulation [3].

In migraine pathophysiology, CGRP is released from trigeminovascular nerves during attacks, elevating levels in plasma, saliva, and tear fluid. Infusion of CGRP induces migraine-like headaches in susceptible individuals, confirming its sufficiency and necessity in migraine [3] [8]. Beyond migraine, CGRP contributes to cardiovascular homeostasis by counteracting hypertensive pathways (e.g., renin-angiotensin-aldosterone system) and protecting against ischemia-reperfusion injury [5] [10].

Table 1: Key Vasodilatory Properties of CGRP Compared to Other Mediators

MediatorRelative PotencyPrimary MechanismDuration of Action
CGRP1 (reference)cAMP/PKA, NO releaseProlonged (>30 min)
Substance P10–100x weakerNK1 receptor activationShort (<10 min)
Acetylcholine10–100x weakerEndothelial NOShort
Prostaglandins10x weakerCyclooxygenaseModerate

Data synthesized from [1] [5] [10]

CGRP Receptor Subtypes: CLR/RAMP1 Complex and Signaling Pathways

The CGRP receptor is a heterodimer comprising:

  • Calcitonin Receptor-Like Receptor (CLR): A class B G protein-coupled receptor (GPCR) with seven transmembrane domains.
  • Receptor Activity-Modifying Protein 1 (RAMP1): A single-transmembrane protein essential for ligand specificity and cell surface expression [4] [6] [9].
  • Receptor Component Protein (RCP): An intracellular chaperone facilitating G-protein coupling [8].

RAMPs act as pharmacological switches:

  • Chaperone function: RAMP1 escorts CLR from the endoplasmic reticulum to the plasma membrane [4] [6].
  • Ligand specificity: CLR+RAMP1 forms the canonical CGRP receptor, while CLR with RAMP2/3 creates adrenomedullin receptors [4] [9].
  • Receptor trafficking: RAMP1 lacks PDZ domains, promoting receptor recycling over degradation [4].

The CLR/RAMP1 complex signals through:

  • Primary pathway: Gαs-coupled adenylate cyclase activation → cAMP → PKA → vasodilation [1] [9].
  • Secondary pathways:
  • Gαq/11 → phospholipase Cβ → calcium mobilization → NO synthase activation [9].
  • β-arrestin recruitment → ERK1/2 phosphorylation → cell proliferation/migration [9] [14].Agonist bias occurs endogenously: CGRP favors cAMP, while adrenomedullin 2 (AM2) preferentially activates calcium/NO pathways at the same receptor [9].

Table 2: Components and Functions of the CLR/RAMP Complexes

Receptor ComplexGPCRRAMPPrimary LigandKey Signaling Pathways
CGRP ReceptorCLRRAMP1CGRPcAMP > Ca²⁺/ERK
AM1 ReceptorCLRRAMP2AdrenomedullincAMP = Ca²⁺
AM2 ReceptorCLRRAMP3Adrenomedullin 2Ca²⁺ > cAMP
AMY1 ReceptorCTRRAMP1AmylincAMP

Adapted from [4] [6] [9]

Rationale for Developing CGRP Receptor Antagonists in Neurological Research

The validation of CGRP as a migraine trigger underpins antagonist development:

  • Target validation: Elevated CGRP in jugular plasma during migraine attacks; normalization by sumatriptan [3].
  • Genetic evidence: RAMP1 polymorphisms correlate with migraine susceptibility [3] [8].
  • Functional studies: CGRP infusion triggers migraine in patients [3] [8].

HCGRP-(8–37) acetate—a truncated peptide antagonist—was pivotal in early proof-of-concept studies:

  • Mechanism: Competes with CGRP for binding at the CLR/RAMP1 extracellular domain, disrupting the N-terminal ring structure critical for agonist activity [1] [8].
  • Specificity: 100–1,000x selectivity for CGRP1 receptors over AM1/AM2 receptors [10].
  • Utility:
  • In vitro: Blocks CGRP-induced vasodilation in human cerebral arteries (pA2 = 6.9) [10].
  • In vivo: Reduces neurogenic inflammation in rodent dura mater [3].

Despite efficacy limitations (short half-life, poor blood-brain barrier penetration), HCGRP-(8–37) established that CGRP receptor blockade is anti-migrainogenic without cardiovascular liabilities in normotensive models [5] [10]. This paved the way for non-peptide antagonists (gepants) and monoclonal antibodies [7] [8]. Beyond migraine, HCGRP-(8–37) is used to explore CGRP's roles in hypertension models (e.g., counteracting angiotensin II effects) and wound healing [5] [10].

Recent clinical successes with oral gepants (e.g., ≥50% responder rates in patients with prior therapeutic failures) confirm target validity [2] [7]. However, HCGRP-(8–37) remains a critical tool for dissecting CGRP-specific signaling in native systems where antibody or small-molecule specificity may be confounded by receptor pleiotropy [9].

Table 3: Key Clinical Evidence Supporting CGRP Antagonism

StudyInterventionPopulationKey FindingReference
PRODROME TrialUbrogepantMigraine prodromePremonitory symptom reduction in 1–6 h [2]
GIANT StudyAtogepantMultiple prior failuresMMD reduction: -6.0 (HFEM); MHD: -11.2 (CM) [7]
CGRP Infusion Studyα-CGRP IVHealthy volunteersMigraine induction in susceptible individuals [3]

Comprehensive List of Compounds Mentioned

  • Calcitonin Gene-Related Peptide (CGRP)
  • HCGRP-(8–37) acetate
  • Adrenomedullin (AM)
  • Adrenomedullin 2 (AM2)
  • BIBN4096BS (olcegepant)
  • Ubrogepant
  • Atogepant
  • Rimegepant
  • Eptinezumab
  • Galcanezumab
  • Fremanezumab
  • Sumatriptan
  • Angiotensin II
  • Substance P
  • Anandamide

Properties

Product Name

HCGRP-(8-37) acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide

Molecular Formula

C141H234N44O40

Molecular Weight

3185.6 g/mol

InChI

InChI=1S/C139H230N44O38.C2H4O2/c1-66(2)48-86(161-102(193)60-155-113(197)74(17)159-120(204)87(49-67(3)4)168-118(202)83(40-31-45-152-138(147)148)163-123(207)90(53-80-57-151-65-158-80)173-136(220)111(77(20)188)182-131(215)105(145)69(7)8)121(205)169-88(50-68(5)6)122(206)176-96(64-186)129(213)165-84(41-32-46-153-139(149)150)119(203)175-94(62-184)115(199)156-58-101(192)154-59-104(195)177-107(71(11)12)134(218)179-108(72(13)14)133(217)166-82(39-28-30-44-141)117(201)171-91(54-98(142)189)125(209)172-92(55-99(143)190)124(208)170-89(52-79-36-25-22-26-37-79)126(210)180-109(73(15)16)137(221)183-47-33-42-97(183)130(214)181-110(76(19)187)135(219)174-93(56-100(144)191)127(211)178-106(70(9)10)132(216)157-61-103(194)162-95(63-185)128(212)164-81(38-27-29-43-140)116(200)160-75(18)114(198)167-85(112(146)196)51-78-34-23-21-24-35-78;1-2(3)4/h21-26,34-37,57,65-77,81-97,105-111,184-188H,27-33,38-56,58-64,140-141,145H2,1-20H3,(H2,142,189)(H2,143,190)(H2,144,191)(H2,146,196)(H,151,158)(H,154,192)(H,155,197)(H,156,199)(H,157,216)(H,159,204)(H,160,200)(H,161,193)(H,162,194)(H,163,207)(H,164,212)(H,165,213)(H,166,217)(H,167,198)(H,168,202)(H,169,205)(H,170,208)(H,171,201)(H,172,209)(H,173,220)(H,174,219)(H,175,203)(H,176,206)(H,177,195)(H,178,211)(H,179,218)(H,180,210)(H,181,214)(H,182,215)(H4,147,148,152)(H4,149,150,153);1H3,(H,3,4)/t74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-,111-;/m0./s1

InChI Key

OLHOVMVRMMDOEQ-QRJIDAGTSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.